N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide
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Overview
Description
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide is a complex organic compound that features a phenyl group, a tetrahydropyran ring, and a piperidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the κ-opioid receptor (kor) . The KOR is a type of opioid receptor that interacts with endogenous opioids and opioid drugs. It plays a key role in pain perception, stress response, and mood regulation .
Mode of Action
Based on its potential interaction with the kor, it can be inferred that it may bind to the kor and modulate its activity . This can lead to changes in the perception of pain, stress response, and mood .
Biochemical Pathways
The kor is known to be involved in several biochemical pathways related to pain perception, stress response, and mood regulation . Therefore, modulation of KOR activity by this compound could potentially affect these pathways.
Pharmacokinetics
The compound N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide has been described as having good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics .
Result of Action
Given its potential interaction with the kor, it may have effects on pain perception, stress response, and mood regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide typically involves multiple steps One common approach is to start with the preparation of the tetrahydropyran ring, followed by the formation of the piperidine ring
Formation of Tetrahydropyran Ring: This can be achieved by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Phenyl Group and Butanamide Moiety: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, and the butanamide moiety can be added through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Raney nickel for hydrogenation reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds containing the tetrahydropyran ring, such as tetrahydropyranyl ethers, are commonly used in organic synthesis as protecting groups for alcohols.
Piperidine Derivatives: Piperidine-based compounds are widely studied for their pharmacological properties and are used in the development of various drugs.
Uniqueness
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-2-20(18-6-4-3-5-7-18)21(24)22-16-17-8-12-23(13-9-17)19-10-14-25-15-11-19/h3-7,17,19-20H,2,8-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNQZMFTEHIOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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